molecular formula C12H17B B1280823 2-Bromo-1,3-diisopropylbenzene CAS No. 57190-17-7

2-Bromo-1,3-diisopropylbenzene

Cat. No. B1280823
CAS RN: 57190-17-7
M. Wt: 241.17 g/mol
InChI Key: QEOQKWIURDCGIJ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H17Br . It is also known by other names such as 1-Bromo-2,6-diisopropylbenzene and Benzene, 2-bromo-1,3-bis (1-methylethyl)- . The compound has a molecular weight of 241.17 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1,3-diisopropylbenzene consists of a benzene ring with two isopropyl groups and one bromine atom attached . The compound has a total of 30 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

2-Bromo-1,3-diisopropylbenzene has a molecular weight of 241.17 g/mol . It has a computed XLogP3 value of 4.8, indicating its lipophilicity . The compound has no hydrogen bond donors or acceptors, and it has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 240.05136 g/mol . The compound has a topological polar surface area of 0 Ų and a heavy atom count of 13 . It also has a complexity of 135 as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Application in Organometallic Chemistry

2-Bromo-1,3-diisopropylbenzene has been utilized in the field of organometallic chemistry. Specifically, it undergoes reactions with Grignard compounds to form monoarylated bromopyridines, which are further used in Pd-catalyzed aryl amination reactions. This process leads to the formation of aminopyridinate compounds, important in organometallic chemistry for their potential applications (Scott et al., 2004).

Electrochemical Functionalization

Electrochemical functionalization of 1,3-diisopropylbenzene, a related compound to 2-Bromo-1,3-diisopropylbenzene, has been studied. This functionalization process, particularly in methanol using potassium bromate, yields dimethoxy-functionalized products. This type of chemical modification is significant in various industrial and synthetic applications (Bohn et al., 2010).

Synthesis of Benzo[b]thiophenes

In another application, 2-Bromo-1,3-diisopropylbenzene is involved in the synthesis of benzo[b]thiophenes. A copper-catalyzed thiolation annulation reaction with sodium sulfide allows for the preparation of various 2-substituted benzo[b]thiophenes, highlighting its role in the synthesis of complex organic compounds (Sun et al., 2011).

Catalyst in Suzuki–Miyaura Cross-Coupling

The compound is also significant in catalysis, particularly in Suzuki–Miyaura cross-coupling reactions. Research indicates that complexes containing 1,3-diisopropylimidazolin-2-ylidene, a derivative of 2-Bromo-1,3-diisopropylbenzene, are efficient catalysts for these types of reactions. This showcases its utility in facilitating important chemical reactions in organic synthesis (Zell et al., 2012).

Characterization of Zeolites

1,3-Diisopropylbenzene, a compound structurally related to 2-Bromo-1,3-diisopropylbenzene, has been used to characterize large and extra-large pore zeolites. Its isomerization and disproportionation over zeolites provide valuable data for understanding the effective pore size of these materials, crucial in catalysis and material science (Chen et al., 2007).

Aerobic Oxidation in Organic Synthesis

The aerobic oxidation of triisopropylbenzene, a derivative of 2-Bromo-1,3-diisopropylbenzene, is another application. This oxidation process, catalyzed by N-hydroxyphthalimide, is crucial in the synthesis of pharmaceutical starting materials and demonstrates the compound's utility in organic synthesis (Aoki et al., 2005).

Synthesis of Alumacyclonona-tetraene

1-Bromo-1-alumacyclonona-2,4,6,8-tetraene, synthesized from 2,3,4,5-tetraethylalumole and 3-hexyne, involves 1-bromo-2,3,4,5-tetraethylalumole, a related compound to 2-Bromo-1,3-diisopropylbenzene. This synthesis highlights its role in the formation of complex organometallic structures (Agou et al., 2015).

Safety And Hazards

2-Bromo-1,3-diisopropylbenzene is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It should be stored in a well-ventilated place and kept cool . In case of accidental release, it should be soaked up with inert absorbent material and disposed of as hazardous waste .

properties

IUPAC Name

2-bromo-1,3-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOQKWIURDCGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478399
Record name 2-Bromo-1,3-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-diisopropylbenzene

CAS RN

57190-17-7
Record name 2-Bromo-1,3-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-bis(propan-2-yl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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